molecular formula C23H44N6O13 B1202365 6'-N-Formimidoylamikacin CAS No. 91704-91-5

6'-N-Formimidoylamikacin

Cat. No.: B1202365
CAS No.: 91704-91-5
M. Wt: 612.6 g/mol
InChI Key: UYUCIVTZQKESAO-UHFFFAOYSA-N
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Description

6'-N-Formimidoylamikacin is a semisynthetic aminoglycoside antibiotic derivative, structurally related to amikacin. Its chemical name is O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-(6-deoxy-6-((iminomethyl)amino)-α-D-glucopyranosyl-(1→4))-N¹-(4-amino-2-hydroxy-1-oxobutyl)-2-deoxy-D-streptamine (CAS: 91704-91-5) . The compound features a formimidoyl group at the 6'-N position, a modification hypothesized to enhance stability against aminoglycoside-modifying enzymes, a common resistance mechanism in Gram-negative bacteria.

Properties

CAS No.

91704-91-5

Molecular Formula

C23H44N6O13

Molecular Weight

612.6 g/mol

IUPAC Name

4-amino-N-[5-amino-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[6-[(aminomethylideneamino)methyl]-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide

InChI

InChI=1S/C23H44N6O13/c24-2-1-9(31)21(38)29-8-3-7(26)19(41-23-17(36)16(35)14(33)10(39-23)4-28-6-25)18(37)20(8)42-22-15(34)12(27)13(32)11(5-30)40-22/h6-20,22-23,30-37H,1-5,24,26-27H2,(H2,25,28)(H,29,38)

InChI Key

UYUCIVTZQKESAO-UHFFFAOYSA-N

SMILES

C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN=CN)O)O)O)N

Canonical SMILES

C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN=CN)O)O)O)N

Synonyms

6'-N-formimidoylamikacin

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Modifications and Analogues

6'-N-Formimidoylamikacin belongs to a subclass of aminoglycosides modified at the 6'-N position. Below is a comparative analysis with structurally related compounds:

Compound CAS Number Key Structural Feature Reported Activity
6'-N-Formimidoylamikacin 91704-91-5 6'-N-formimidoyl substitution Presumed enhanced enzymatic stability
6'-N-Formimidoyldibekacin Not provided Similar 6'-N-formimidoyl group on dibekacin Limited data; potential broader spectrum
Amikacin 37517-28-5 Unmodified 6'-N position Broad-spectrum, resistance to some enzymes

Key Differences :

  • 6'-N-Formimidoyldibekacin: Shares the 6'-N-formimidoyl modification but is derived from dibekacin, which lacks the 1-N-hydroxyaminobutyryl side chain of amikacin. This may reduce nephrotoxicity but limit potency against certain strains .
  • Amikacin: The parent compound lacks the formimidoyl group, making it susceptible to acetylation by bacterial aminoglycoside acetyltransferases (AACs). The 6'-N-formimidoyl group in 6'-N-Formimidoylamikacin may sterically hinder AAC binding, improving efficacy in resistant infections .
Pharmacodynamic and Pharmacokinetic Data

Available evidence is sparse, but parallels can be drawn from analogous modifications:

  • Enzymatic Stability: Formimidoyl derivatives of aminoglycosides show reduced susceptibility to AAC(6')-mediated resistance in in vitro models .
  • Toxicity: Structural modifications at the 6'-N position may lower ototoxicity and nephrotoxicity compared to unmodified aminoglycosides, though clinical data are lacking.

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